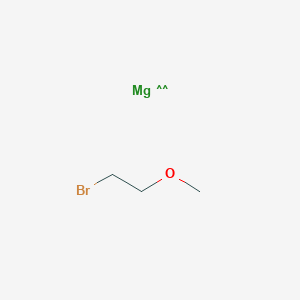
CID 71362516
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71362516” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 71362516” involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves the following steps:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.
Catalysis: A catalyst may be added to facilitate the reaction.
Purification: The product is purified using techniques such as chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Preparation of Reactants: Large quantities of starting materials are prepared.
Automated Reaction Systems: The reaction is carried out in automated reactors with precise control over reaction conditions.
Continuous Monitoring: The reaction progress is continuously monitored to ensure optimal yield.
Large-Scale Purification: Industrial-scale purification techniques are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound “CID 71362516” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as ethanol, methanol, and dichloromethane.
Catalysts: Metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: The product may be an oxidized derivative of the original compound.
Reduction: The product may be a reduced form of the compound with different functional groups.
Substitution: The product will have a new functional group replacing the original one.
Aplicaciones Científicas De Investigación
The compound “CID 71362516” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “CID 71362516” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, leading to changes in cellular functions.
Propiedades
Número CAS |
497098-85-8 |
|---|---|
Fórmula molecular |
C3H7BrMgO |
Peso molecular |
163.30 g/mol |
InChI |
InChI=1S/C3H7BrO.Mg/c1-5-3-2-4;/h2-3H2,1H3; |
Clave InChI |
XJUVFRANQIENNZ-UHFFFAOYSA-N |
SMILES canónico |
COCCBr.[Mg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



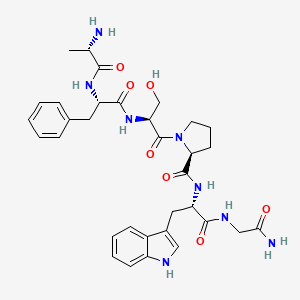
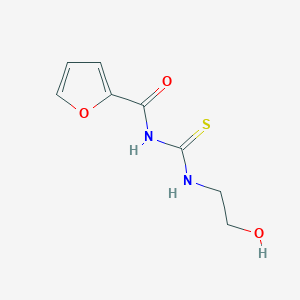
![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)

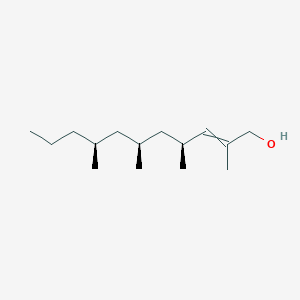

![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)

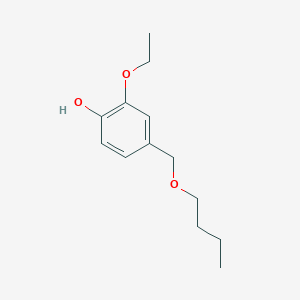
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
